molecular formula C12H14N2S B6423684 N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine CAS No. 1470065-39-4

N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine

Cat. No.: B6423684
CAS No.: 1470065-39-4
M. Wt: 218.32 g/mol
InChI Key: DSCDELFRZJIGHW-UHFFFAOYSA-N
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Description

N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine typically involves the reaction of 2-amino-5-methylthiazole with benzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dioxane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position. Common reagents include alkyl halides or acyl chlorides, resulting in the formation of substituted thiazole derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced thiazole derivatives

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.

Comparison with Similar Compounds

  • N-benzyl-5-methyl-1,3-thiazol-2-amine
  • N-benzyl-1,3-thiazol-2-amine
  • N-benzyl-5-ethyl-1,3-thiazol-2-amine

Comparison: N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine is unique due to the presence of both benzyl and dimethyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced antimicrobial or anticancer properties due to the specific electronic and steric effects imparted by the substituents.

Properties

IUPAC Name

N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-10-8-13-12(15-10)14(2)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCDELFRZJIGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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